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Compound of Interest

Triphenylsulfonium
Compound Name:
hexafluoroantimonate

Cat. No. B15129288

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with
triphenylsulfonium hexafluoroantimonate (TPS-SbF6) as a photoacid generator (PAG) in
extreme ultraviolet (EUV) lithography. The focus is on understanding and minimizing
outgassing to ensure optimal performance and prevent contamination of EUV optics.

Frequently Asked Questions (FAQSs)

Q1: What is outgassing in EUV lithography and why is it a concern?

Al: Outgassing is the release of volatile molecules from the photoresist film upon exposure to
EUV radiation. In the high-vacuum environment of an EUV scanner, these outgassed species
can contaminate the sensitive multilayer mirrors of the optical system. This contamination leads
to a reduction in mirror reflectivity, which in turn decreases the throughput and lifetime of the
expensive EUV optics.[1]

Q2: What are the primary sources of outgassing from a photoresist containing
triphenylsulfonium hexafluoroantimonate?

A2: The primary sources of outgassing in a chemically amplified resist (CAR) containing TPS-
SbF6 include:
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o Decomposition of the Photoacid Generator (PAG): Upon EUV exposure, the TPS-SbF6
cation can decompose, leading to the release of fragments. For triphenylsulfonium-based
PAGs, common outgassed species include benzene.[2]

o Deprotection of the Polymer Resin: The acid generated by the PAG catalyzes a deprotection
reaction in the polymer resin, releasing volatile protecting groups.

e Residual Casting Solvent: Any solvent remaining in the photoresist film after the post-apply
bake can contribute to outgassing.

o Polymer Resin Fragments: High-energy EUV photons can directly cause chain scission or
degradation of the polymer backbone, leading to the release of various organic fragments.

Q3: What are the typical outgassed species from photoresists containing triphenylsulfonium-
based PAGs?

A3: While specific data for TPS-SbF6 is limited, studies on other triphenylsulfonium PAGs (like
TPS-nonaflate) in model resists have identified outgassing of species such as benzene, which
originates from the decomposition of the triphenylsulfonium cation.[2] Other potential
outgassing products can include fragments from the polymer and protecting groups.

Q4: How does the EUV dose affect outgassing?

A4: Higher EUV exposure doses generally lead to increased outgassing.[3] This is because a
higher dose results in greater degradation of the photoacid generator and more extensive
deprotection reactions within the polymer matrix.[3] Studies on resists with fluorine-containing
anions in the PAG have shown a significant loss of fluorine with increasing dose, indicating
substantial PAG degradation.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during EUV lithography
experiments with photoresists containing triphenylsulfonium hexafluoroantimonate.

Issue 1: High Levels of Outgassing Detected by
Residual Gas Analyzer (RGA)
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Possible Causes Troubleshooting Steps

Optimize the post-apply bake (PAB)

temperature and time to ensure maximum
Incomplete Soft Bake (Post-Apply Bake) ] ]

removal of the casting solvent. Verify the bake

uniformity across the wafer.

While a higher PAG loading can increase

sensitivity, it can also lead to more outgassing.
High PAG Concentration Experiment with reducing the TPS-SbF6

concentration to find a balance between

photospeed and outgassing.

The polymer resin itself may be susceptible to

) degradation under EUV exposure. Consider

Unstable Polymer Matrix ) ]
using a more robust polymer backbone that is

less prone to chain scission.

An inappropriate PEB temperature or time can
lead to incomplete deprotection reactions within
) the vacuum chamber. Optimize PEB parameters
Sub-optimal Post-Exposure Bake (PEB) . _
to ensure the deprotection reaction goes to
completion during the bake step, minimizing

outgassing during exposure.

Ensure the vacuum chamber is clean and free
o from other sources of hydrocarbons. Run a
Contamination in the EUV System ]
baseline RGA scan of the empty chamber to

identify any background contamination.[4]

Issue 2: Progressive Decrease in EUV Mirror Reflectivity
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Possible Causes Troubleshooting Steps

This is a direct consequence of high outgassing

levels. Implement the troubleshooting steps for
Deposition of Carbonaceous Species "High Levels of Outgassing." Consider the use

of a topcoat to mitigate the escape of outgassed

molecules.

The hexafluoroantimonate (SbF6-) anion can be
a source of fluorine-containing fragments. While
specific data for SbF6- is scarce, other fluorine-
Outgassing of Fluorine-Containing Species containing anions are known to outgas.[3] This
may require exploring alternative PAGs with
non-fluorinated anions if fluorine-related

contamination is confirmed.

Verify the efficiency of the vacuum pumping
o ) ) system in the EUV tool. A higher pumping speed
Inefficient Pumping of Outgassed Species
can help to remove outgassed molecules before

they reach the optics.[4]

Experimental Protocols
Protocol 1: Measurement of Photoresist Outgassing
using Residual Gas Analysis (RGA)

This protocol outlines a general procedure for quantifying outgassing from a photoresist film
containing TPS-SbF6 during EUV exposure.

1. Sample Preparation: a. Spin-coat the photoresist onto a silicon wafer to the desired
thickness (e.g., 100 nm). b. Perform a post-apply bake (PAB) on a hot plate to remove the
casting solvent. The temperature and duration should be optimized for the specific resist
formulation.

2. RGA System Setup: a. Introduce the wafer into a high-vacuum chamber equipped with a
quadrupole mass spectrometer (RGA).[5] b. The base pressure of the chamber should be
below 1.0 x 10~% Pa.[5] c. Position the wafer at a fixed distance from the RGA detector (e.g.,
100 mm).[5]
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3. Data Acquisition: a. Record a baseline RGA spectrum of the chamber with the unexposed
wafer to measure the background outgassing. b. Expose a defined area of the wafer to EUV
radiation. The EUV source can be a synchrotron or a plasma-based source.[5] c. During
exposure, continuously monitor the partial pressures of various mass-to-charge ratios (m/z)
with the RGA. Pay close attention to m/z values corresponding to expected fragments of TPS-
SbF6 (e.g., benzene at m/z = 78) and polymer/protecting group fragments. d. After exposure,
continue to monitor the outgassing for a period to detect any post-exposure outgassing.

4. Data Analysis: a. Subtract the baseline RGA spectrum from the spectrum recorded during
exposure to isolate the outgassing from the photoresist. b. The partial pressure increase of
specific fragments can be used to quantify the outgassing rate. The total outgassing rate can
be calculated by summing the partial pressure increases of all outgassed species.[5]

Quantitative Data

The following table summarizes typical outgassing data for different types of photoacid
generators. Note that specific quantitative data for TPS-SbF6 is not readily available in the
public domain. The data presented here is for illustrative purposes to show the range of
outgassing observed for different PAG types.

. Typical Total
Photoacid Common ]
) Outgassing Rate
Generator (PAG) Outgassed Species - Reference
ange
Type from PAG <

(molecules/cm?/s)

Triphenylsulfonium-

based (e.g., TPS- Benzene 1011 - 1013 [2]
nonaflate)
_ lodobenzene, _
lodonium-based 101t - 1013 General Literature
Benzene
o Varies depending on Generally lower than )
Non-ionic PAGs o General Literature
structure ionic PAGs
Visualizations
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EUV-Induced Outgassing Workflow

Photoresist Film

PAG Decomposition TPS-SbF6

EUV Photon (92 eV) Polymer Degradation Polymer Resin Outgassing Products Contamination EUV Optics

Desorption
Residual Solvent

Click to download full resolution via product page

Caption: Workflow of EUV-induced outgassing from a photoresist film.

Troubleshooting Logic for High Outgassing

High Outgassing Detected
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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